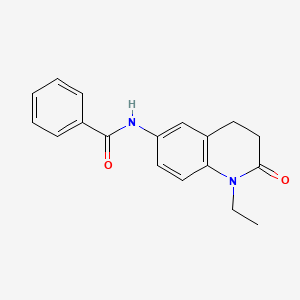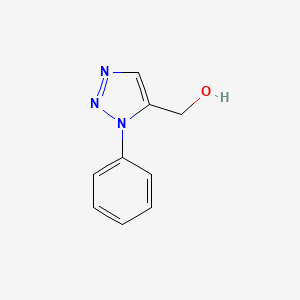
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a compound that contains a triazole moiety. Triazoles are planar and aromatic, and they are highly soluble in water . The compound also contains a phenyl group attached to the triazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Suzuki–Miyaura cross-coupling reaction, and “Click” chemistry . These reactions can be performed in various solvents, including aqueous medium .Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” includes a triazole ring attached to a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo hydroxylation of the CH2 group next to the triazole and hydrolysis of the ester bond .Physical And Chemical Properties Analysis
Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, are highly soluble in water. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, such as (1-phenyl-1H-1,2,3-triazol-5-yl)methanol, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used because of their aromatic character and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
1,2,3-Triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used in biological research to visualize cells and tissues .
Materials Science
1,2,3-Triazoles are used in materials science for the development of new materials .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase-ii and aminoacyl-tRNA synthetases . These enzymes play crucial roles in various biological processes, including pH regulation and protein synthesis, respectively .
Mode of Action
It’s speculated that similar compounds may undergo a nucleophilic substitution reaction with certain residues, resulting in the inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands stabilize in the active site through a multitude of van der Waals interactions .
Biochemical Pathways
Related compounds have been shown to affect the pathways involving the targeted enzymes . For instance, inhibition of carbonic anhydrase-II can disrupt pH regulation and fluid balance in cells .
Result of Action
Similar compounds have been shown to induce apoptosis via cell cycle arrest at certain phases .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Zukünftige Richtungen
Triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have shown promise in various fields, including pharmaceuticals and agrochemicals . Future research could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .
Eigenschaften
IUPAC Name |
(3-phenyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKBZKBDHCCBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

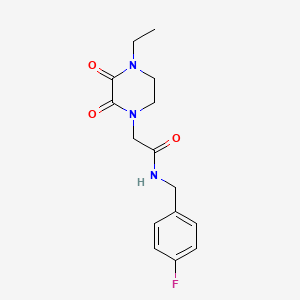
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617124.png)
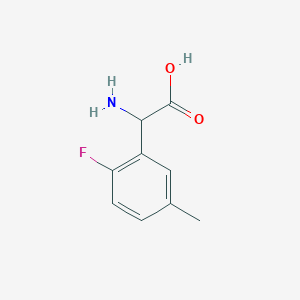
![1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B2617126.png)
![5-(2-{[(2-Chloro-6-fluorobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2617128.png)
![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2617129.png)
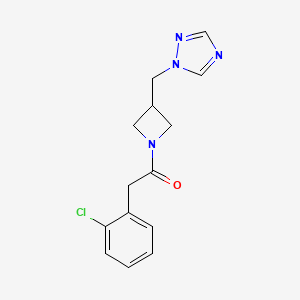
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2617131.png)
![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)
![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)
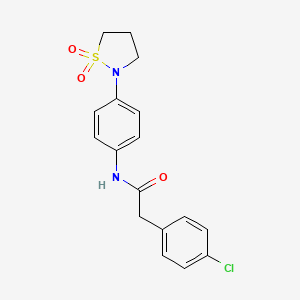
![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)

